molecular formula C18H19FN2O2 B4998748 N-{4-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide

N-{4-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide

Cat. No.: B4998748
M. Wt: 314.4 g/mol
InChI Key: PPJGGUAXQHBXDE-UHFFFAOYSA-N
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Description

N-{4-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide is an organic compound with a complex structure that includes a diethylamino group, a carbonyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide typically involves multiple steps, including the formation of the diethylamino group and the introduction of the fluorobenzamide moiety. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine.

Scientific Research Applications

N-{4-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{4-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The diethylamino group and fluorobenzamide moiety play crucial roles in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorobenzamide derivatives and compounds with diethylamino groups. Examples include:

Uniqueness

N-{4-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions, making it valuable in various fields of research and industry.

Properties

IUPAC Name

N-[4-(diethylcarbamoyl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-3-21(4-2)18(23)13-9-11-14(12-10-13)20-17(22)15-7-5-6-8-16(15)19/h5-12H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJGGUAXQHBXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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